molecular formula C12H18O2Si B14023194 Ethyl [dimethyl(phenyl)silyl]acetate CAS No. 13950-56-6

Ethyl [dimethyl(phenyl)silyl]acetate

Cat. No.: B14023194
CAS No.: 13950-56-6
M. Wt: 222.35 g/mol
InChI Key: KQWBZEHWILFFEO-UHFFFAOYSA-N
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Description

Ethyl [dimethyl(phenyl)silyl]acetate (CAS 13950-56-6) is an organosilicon compound with the molecular formula C 12 H 18 O 2 Si and a molecular weight of 222.36 g/mol . This compound serves as a versatile reagent and synthetic building block in organic chemistry and materials science research. Key physical properties include a density of 0.97 g/cm³ and a boiling point of 281.7 °C at 760 mmHg . The integration of a silyl group adjacent to an ester functionality makes this compound a valuable precursor for developing novel molecules. In medicinal chemistry, the strategic incorporation of silicon, such as in silyl ether derivatives, can significantly alter a compound's pharmacological profile by increasing its lipophilicity, which often improves cell membrane penetration and bioavailability . Furthermore, organosilane compounds are of high interest in catalytic applications and the development of silicon-based materials . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

ethyl 2-[dimethyl(phenyl)silyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2Si/c1-4-14-12(13)10-15(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWBZEHWILFFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[Si](C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930491
Record name Ethyl [dimethyl(phenyl)silyl]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13950-56-6
Record name NSC108054
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108054
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [dimethyl(phenyl)silyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Silylzinc Reagents and Acyl Chlorides

One of the most effective routes to prepare this compound involves the use of silylzinc reagents, particularly (dimethyl(phenyl)silyl)zinc iodide, which reacts with acyl chlorides generated in situ from carboxylic acids.

  • Procedure Summary :
    • The silylzinc reagent is prepared by reacting dimethyl(phenyl)silyl iodide with zinc powder in the presence of N,N-tetramethylethylenediamine (TMEDA) under controlled temperature conditions (initially 90 °C for 24 h, then 110 °C for 96 h).
    • The acyl chloride is generated by treating the corresponding carboxylic acid with oxalyl chloride and catalytic DMF in dry dichloromethane at 0 °C, followed by stirring at room temperature.
    • A nickel-catalyzed cross-coupling reaction between the silylzinc reagent and the acyl chloride yields the desired acylsilane ester.
  • Key Reaction Conditions :
    • Catalyst: Ni(OAc)2·4H2O (5 mol%) with dtbpy ligand (5 mol%)
    • Solvent: 1,2-dimethoxyethane (DME)
    • Atmosphere: Nitrogen inert atmosphere
  • Outcome :
    • The reaction proceeds smoothly to yield this compound as a colorless oil with good purity.
  • Reference : Detailed in the Royal Society of Chemistry supplementary data on silylzinc reagents and acylsilane synthesis.

Preparation via Lithium Diisopropylamide (LDA) Mediated Enolate Formation

Another well-documented method involves the formation of the ester enolate from this compound using lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by further functionalization.

  • Procedure Summary :
    • This compound is treated with LDA in tetrahydrofuran (THF) at -78 °C to generate the ester enolate.
    • The counterion is then exchanged with magnesium bromide etherate (MgBr2·OEt2) to stabilize the enolate.
    • Subsequent addition of aldehydes leads to β-hydroxy silyl esters with minimal side reactions such as alkene formation.
  • Significance :
    • This method provides a clean and selective route to β-hydroxy derivatives of this compound, useful for further synthetic elaboration.
  • Reference : Explored in a systematic study on silylacetic esters and their enolate chemistry.

Hydrazide Formation and Curtius Rearrangement

This compound esters can be converted to acid hydrazides by reaction with hydrazine hydrate, which then serve as precursors for Curtius rearrangement to access related amide derivatives.

  • Procedure Summary :
    • The ester is dissolved in methanol and treated with hydrazine hydrate at room temperature for several days or refluxed for 12 hours under nitrogen.
    • The resulting acid hydrazide is isolated quantitatively and can be used directly for further transformations.
  • Applications :
    • This pathway is useful for introducing nitrogen functionality adjacent to the silyl group, enabling synthesis of amides and related compounds.
  • Reference : Investigated in studies on the influence of silicon groups on Curtius rearrangement.

Silylation via Halosilane and Lithium Diisopropylamide

A classical approach to prepare γ-silyl ketones, which can be transformed into this compound derivatives, involves the reaction of lithium diisopropylamide with halosilanes.

  • Procedure Summary :
    • A ketone precursor is treated with lithium diisopropylamide at 0 °C to form the enolate.
    • (Iodomethyl)dimethylphenylsilane is added dropwise to the reaction mixture, leading to silylation at the α-position.
    • The reaction is quenched with acetate buffer, and the product is isolated by extraction and chromatography.
  • Reference : Modified from Fleming and Patel’s procedure for γ-silyl ketone synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Product Yield & Purity Advantages Limitations Reference
Silylzinc Reagent + Acyl Chloride (Dimethyl(phenyl)silyl)ZnI, Ni catalyst, DME Good yield; colorless oil Mild conditions; good selectivity Requires inert atmosphere
LDA Enolate Formation & MgBr2 Exchange LDA, MgBr2·OEt2, THF, -78 °C High purity β-hydroxy esters Clean reaction; minimal side products Low temperature required
Hydrazide Formation & Curtius Rearrangement Hydrazine hydrate, methanol, reflux or RT Quantitative yield of hydrazide Direct access to amides Longer reaction times
Halosilane Silylation via LDA LDA, (iodomethyl)dimethylphenylsilane, acetate buffer Moderate to good yield Classical approach; scalable Requires careful temperature control

Detailed Research Findings and Notes

  • The silylzinc reagent method is particularly notable for its direct cross-coupling approach to acylsilane esters, utilizing nickel catalysis, which is efficient and provides good functional group tolerance.

  • The LDA-mediated enolate formation followed by magnesium bromide exchange is a refined method that allows clean β-hydroxy silyl ester synthesis with minimal side reactions, important for downstream synthetic applications.

  • Hydrazide formation from the ester is quantitative and provides a versatile intermediate for nitrogen-functionalized derivatives, with the Curtius rearrangement influenced by the dimethyl(phenyl)silyl group position.

  • The classical silylation using lithium diisopropylamide and halosilanes remains a robust method, especially for preparing γ-silyl ketones and related esters, with careful control of reaction temperature and quenching conditions critical for success.

Scientific Research Applications

Ethyl [dimethyl(phenyl)silyl]acetate is an organic compound classified as an ester with a molecular weight of approximately 222.35 g/mol. It is synthesized through the esterification of acetic acid and 2-(dimethylphenylsilyl) ethanol. The silane moiety in its structure gives it unique chemical behavior compared to other esters, affecting its reactivity and stability.

Scientific Research Applications

Organic Synthesis
this compound serves as a reagent in organic synthesis. It is used in Mukaiyama aldol reactions, where the formation of enol silane is achieved in situ, leading to high yields with nonenolizable aldehyde acceptors . Silyl trifluoromethanesulfonate acts as a silylating agent and a Lewis acid catalyst in this process .

Industrial Processes
In industrial settings, continuous reactors and advanced separation techniques such as distillation are used to optimize production efficiency and purity of this compound.

Medicinal Chemistry
Research indicates that this compound has potential applications in medicinal chemistry. Its structure allows it to interact with biological systems and can serve as a precursor for drug delivery systems because it can form stable esters with various pharmaceutical agents. Studies have explored its role in enzyme-catalyzed reactions, particularly those involving ester hydrolysis.

Interactions
Studies on the interactions of this compound focus on its reactivity with nucleophiles and electrophiles. Its mechanism of action typically involves hydrolysis reactions where the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the regeneration of acetic acid and 2-(dimethylphenyl)silyl ethanol. These interactions are crucial for understanding its behavior in biological systems and its potential applications in drug delivery.

Catalysis
this compound is used in catalytic reductive C–H silylation of phenols, employing disubstituted silyl synthons and phenyl acetates for single-pot sequential metal-mediated catalytic reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silicon-Containing Analogs

Compound Name Molecular Formula CAS Number Key Features Reactivity/Applications
Ethyl (diphenylmethylsilyl)acetate C₁₇H₂₀O₂Si 13950-57-7 Larger steric bulk due to diphenylmethylsilyl group. Used in cross-coupling reactions; higher steric hindrance slows reaction kinetics .
Ethyl 2-(tert-butyldimethylsilyloxy)acetate C₁₀H₂₂O₃Si 77313-52-1 tert-Butyldimethylsilyl (TBS) group enhances hydrolytic stability. Common in protecting alcohol groups; less reactive than dimethyl(phenyl)silyl .
  • Steric Effects : The dimethyl(phenyl)silyl group in the target compound offers moderate steric hindrance compared to the bulkier diphenylmethylsilyl group but more than the TBS group .
  • Electronic Effects: The phenyl ring in dimethyl(phenyl)silyl provides slight electron-withdrawing character, enhancing stabilization of adjacent radicals or enolates .

Phosphoryl and Sulfonyl Analogs

Compound Name Molecular Formula CAS Number Key Features Reactivity/Applications
Ethyl (diphenylphosphoryl)acetate C₁₆H₁₇O₃P 6361-5-3 Strong electron-withdrawing phosphoryl group. Participates in Horner-Wadsworth-Emmons reactions; higher polarity than silyl analogs .
Ethyl (phenylsulfonyl)acetate C₁₀H₁₂O₄S 7605-30-3 Sulfonyl group is highly electron-withdrawing. Used in Michael additions; forms stable enolates due to sulfone’s strong -I effect .
  • Reactivity Contrast : Unlike the silicon-based compound, phosphoryl and sulfonyl analogs exhibit stronger electron-withdrawing effects, making them more reactive in conjugate additions but less effective in stabilizing radicals .

Conventional Esters

Compound Name Molecular Formula CAS Number Key Features Reactivity/Applications
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 5413-05-8 β-Ketoester with keto-enol tautomerism. Precursor for heterocycles (e.g., pyrazoles); lacks silicon’s steric/electronic effects .
Phenyl ethyl acetate C₁₀H₁₂O₂ 103-45-7 Simple aromatic ester. Dominant in perfumery; hydrolyzes more readily than silicon-containing esters .
  • Functional Group Impact : The absence of silicon in these esters results in faster hydrolysis and lower thermal stability compared to Ethyl [dimethyl(phenyl)silyl]acetate .

Q & A

Q. What established synthetic protocols exist for Ethyl [dimethyl(phenyl)silyl]acetate, and how do reaction parameters affect yield?

The synthesis involves Rh₂(OAc)₄-catalyzed silylation of dimethyl(phenyl)silane with ethyl diazoacetate (EDA) in anhydrous dichloromethane (DCM) at −78°C, followed by gradual warming to room temperature. Key variables include:

  • Catalyst loading : 1 mol% Rh₂(OAc)₄ is optimal for balancing cost and reactivity.
  • Solvent choice : Anhydrous DCM minimizes side reactions.
  • Reaction time : 16 hours post-addition ensures completion. Purification via silica gel chromatography (0–7.5% EtOAc/pentanes) yields 45% product. Lower yields may arise from competing carbene insertion pathways or incomplete purification .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming structural integrity. Key signals include:
  • δ 0.36 ppm (s, 6H, Si(CH₃)₂).
  • δ 2.06 ppm (s, 2H, CH₂COO).
  • δ 7.34–7.51 ppm (m, 5H, aromatic protons) .
    • GC-MS : Validates molecular weight (m/z 207 [M⁺]) and fragmentation patterns (e.g., m/z 135, base peak) .

Q. How should researchers assess the purity of silylated acetates like this compound?

Combine chromatographic (TLC, Rf = 0.34 in 7.5% EtOAc/pentanes) and spectroscopic methods. Quantify impurities via integration of NMR baseline or GC-MS peak area analysis. For forensic or synthetic applications, ≥95% purity is typically required .

Advanced Research Questions

Q. What mechanistic insights explain the role of Rh catalysts in silylation reactions?

Rh₂(OAc)₄ facilitates carbene transfer from EDA to dimethyl(phenyl)silane, generating a silyl-carbene intermediate. This undergoes insertion into the Si–H bond, forming the silylacetate product. Competing pathways (e.g., dimerization) are suppressed by low-temperature (−78°C) and controlled EDA addition rates .

Q. How can researchers address low yields in silylated acetate synthesis?

  • Optimize stoichiometry : Use silane in excess (2:1 vs. EDA) to favor product formation.
  • Purification adjustments : Gradient elution (0–7.5% EtOAc) resolves co-eluting byproducts.
  • Catalyst screening : Test dirhodium complexes with varied ligands (e.g., Rh₂(esp)₂) to improve selectivity .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data?

  • DFT calculations : Compare theoretical chemical shifts (e.g., using Gaussian) with experimental δ values to identify misassigned peaks.
  • Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation) that alter splitting patterns.
  • Isotopic labeling : Use deuterated analogs to simplify spectral interpretation .

Q. How does steric bulk from the dimethyl(phenyl)silyl group influence reactivity in downstream applications?

The silyl group acts as a stabilizing moiety in cyclopropanation reactions, enhancing regioselectivity by directing carbene insertion. Comparative studies with non-silylated analogs show 2–3× higher yields in ring-forming reactions due to reduced steric clash .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing synthetic yield variability?

  • ANOVA : Compare yields across ≥3 independent trials to assess reproducibility.
  • Error propagation : Calculate combined uncertainty from measurement errors (e.g., balance precision ±0.1 mg).
  • Control experiments : Include reactions without catalyst to quantify background pathways .

Q. How should researchers present NMR data to highlight structural assignments?

  • Peak labeling : Annotate spectra with δ values and multiplicity (e.g., “s, 6H” for Si(CH₃)₂).
  • Integration ratios : Confirm stoichiometry (e.g., 6H:2H:5H for Si(CH₃)₂, CH₂COO, and aromatic protons).
  • Supplementary data : Provide full spectra in appendices with acquisition parameters (e.g., 500 MHz, CDCl₃) .

Q. What experimental controls are critical for validating silylation efficiency?

  • Blank reactions : Omit silane or catalyst to confirm no product forms spontaneously.
  • Internal standards : Add a known quantity of dodecane to GC-MS runs for quantification.
  • Stability tests : Monitor product integrity under storage conditions (e.g., −20°C, argon) for ≥6 months .

Contradictions & Limitations

Q. Why might reported melting temperatures (Tm) vary between studies on silylated compounds?

Discrepancies often arise from:

  • Methodological differences : CD spectroscopy vs. DSC for Tm determination.
  • Sample purity : Impurities depress Tm by disrupting crystallinity.
  • Heating rates : Faster rates (e.g., 1°C/min) may overestimate Tm due to kinetic delays .

Q. How should researchers handle conflicting reports on catalytic efficiency?

  • Standardize conditions : Replicate reactions using identical catalyst loadings, solvents, and temperatures.
  • Benchmark with literature : Compare yields against published data (e.g., 45% baseline from Rh₂(OAc)₄) .

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